molecular formula C13H10N2O3 B6413645 6-Amino-3-(4-formylphenyl)picolinic acid, 95% CAS No. 1261900-12-2

6-Amino-3-(4-formylphenyl)picolinic acid, 95%

Cat. No. B6413645
CAS RN: 1261900-12-2
M. Wt: 242.23 g/mol
InChI Key: QKEQJZIFJWZSIM-UHFFFAOYSA-N
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Description

6-Amino-3-(4-formylphenyl)picolinic acid (6-Amino-3-FPPA) is an organic compound that belongs to the class of compounds known as pyridines. It is a white, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of 143-145°C. It is insoluble in water and soluble in ethanol, acetone, and chloroform. 6-Amino-3-FPPA is used in a variety of scientific applications, such as synthesis, biochemical and physiological research, and laboratory experiments.

Scientific Research Applications

6-Amino-3-FPPA has been used in a variety of scientific applications, including biochemical and physiological research. In particular, it has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme tyrosinase, which is involved in the production of melanin. In addition, 6-Amino-3-FPPA has been used in studies of enzyme kinetics and as a model compound for the study of enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of 6-Amino-3-FPPA is not completely understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also thought to act as an inhibitor of tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects
6-Amino-3-FPPA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body. These effects can include increased alertness, improved memory and cognitive function, and improved muscle coordination. In addition, 6-Amino-3-FPPA has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. Inhibition of this enzyme can lead to a decrease in melanin production, which can have a variety of effects on the body, including lightening of skin pigmentation.

Advantages and Limitations for Lab Experiments

6-Amino-3-FPPA is a useful compound for laboratory experiments due to its solubility in organic solvents and its relatively low cost. It is also relatively stable, making it a good choice for long-term experiments. However, it is important to note that 6-Amino-3-FPPA is an inhibitor of acetylcholinesterase and tyrosinase, so it is important to consider the potential effects of its use in experiments.

Future Directions

6-Amino-3-FPPA has a variety of potential applications in scientific research. Further research is needed to better understand the mechanism of action of this compound and its potential effects on the body. In addition, further research is needed to explore the potential applications of 6-Amino-3-FPPA in drug development, as an inhibitor of acetylcholinesterase and tyrosinase. Finally, further research is needed to explore the potential of 6-Amino-3-FPPA as a tool for studying enzyme-substrate interactions and enzyme kinetics.

Synthesis Methods

6-Amino-3-FPPA can be synthesized from 4-formylphenylacetonitrile through an acid-catalyzed reaction with ammonium acetate in acetic acid. The reaction proceeds through the formation of an acylated intermediate, which is then hydrolyzed to form 6-Amino-3-FPPA. The reaction is typically carried out at temperatures between 80-90°C and can be completed in a few hours.

properties

IUPAC Name

6-amino-3-(4-formylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-11-6-5-10(12(15-11)13(17)18)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEQJZIFJWZSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(4-formylphenyl)picolinic acid

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